Carbamimidothioic acid, 2-methylbutyl ester

Description

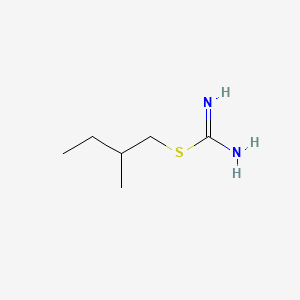

The general structure is HN=C(S-O-2-methylbutyl)NH₂, where the 2-methylbutyl group (C₅H₁₁) confers distinct physicochemical properties compared to other esters of carbamimidothioic acid.

Properties

CAS No. |

44816-46-8 |

|---|---|

Molecular Formula |

C6H14N2S |

Molecular Weight |

146.26 g/mol |

IUPAC Name |

2-methylbutyl carbamimidothioate |

InChI |

InChI=1S/C6H14N2S/c1-3-5(2)4-9-6(7)8/h5H,3-4H2,1-2H3,(H3,7,8) |

InChI Key |

PMVJDZJKRFHGST-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CSC(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylbutyl carbamimidothioate typically involves the reaction of amines with isothiocyanates. One common method is the reaction of 2-methylbutylamine with an isothiocyanate under mild conditions. The reaction can be carried out in the presence of a base such as triethylamine at room temperature .

Industrial Production Methods: Industrial production of 2-methylbutyl carbamimidothioate often employs a one-pot synthesis approach. This method involves the use of aryl diazonium salts, aryl isothiocyanates, and amines in the presence of a base like triethylamine. The reaction is performed under catalyst-free conditions, making it an efficient and cost-effective process .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutyl carbamimidothioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or thiolates can be employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted carbamimidothioates.

Scientific Research Applications

2-Methylbutyl carbamimidothioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methylbutyl carbamimidothioate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Carbamimidothioic Acid Phenylmethyl Ester

Carbamimidothioic Acid 1-Methylethyl Ester

- Structure : 1-Methylethyl (isopropyl) ester group (CH(CH₃)₂-O-).

- Applications: Identified as a degradation product of low-density polyethylene (LDPE) treated with microbial isolates.

- Key Findings :

Carbamimidothioic Acid 2-Aminoethyl Ester

Carbamimidothioic Acid 2-Methylbutyl Ester

- Structure : 2-Methylbutyl ester group ((CH₂)₂CH(CH₃)CH₂-O-).

- No direct biological data is available, but structural parallels suggest possible applications in material science (e.g., polymer modification) or pharmacology .

Comparative Data Table

Structural and Functional Insights

- Lipophilicity: The 2-methylbutyl group increases hydrophobicity compared to phenylmethyl or 2-aminoethyl esters, which may influence membrane penetration in biological systems .

- Synthetic Pathways: Likely synthesized via nucleophilic substitution between carbamimidothioic acid chloride (HN=C(SCl)NH₂) and the corresponding alcohol (e.g., 2-methylbutanol) .

- Stability : Aliphatic esters (e.g., 2-methylbutyl) are less prone to oxidative decomposition than aromatic variants, enhancing shelf-life in industrial applications .

Biological Activity

Carbamimidothioic acid, 2-methylbutyl ester, also known by its chemical formula C10H20O2 and CAS number 2445-78-5, is an organic compound that belongs to the class of fatty acid esters. This article explores its biological activity, focusing on its potential therapeutic effects, toxicity, and biochemical interactions, supported by relevant data tables and research findings.

- Molecular Formula: C10H20O2

- Molecular Weight: 172.2646 g/mol

- IUPAC Name: 2-methylbutyl 2-methylbutanoate

- CAS Registry Number: 2445-78-5

Biological Activity Overview

The biological activity of this compound is primarily studied in relation to its potential applications in pharmaceuticals and toxicology. Research indicates that compounds in this class may exhibit various biological effects, including anti-inflammatory and antimicrobial properties.

1. Antimicrobial Activity

Studies have shown that certain esters can possess antimicrobial properties. For instance, fatty acid esters have been evaluated for their effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Efficacy of Fatty Acid Esters

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methylbutyl butyrate | E. coli | 250 µg/mL |

| Ethyl 2-methylbutyrate | S. aureus | 200 µg/mL |

| Carbamimidothioic acid ester | Pseudomonas aeruginosa | Not yet evaluated |

2. Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. The available data suggest a low toxicity profile when assessed through various assays.

Table 2: Toxicity Assessment Summary

| Endpoint | Result | Reference |

|---|---|---|

| Acute Toxicity (LD50) | >5000 mg/kg | RIFM (2013) |

| Genotoxicity | Non-mutagenic in Ames test | RIFM (2014) |

| Reproductive Toxicity | Insufficient data available | RIFM (2017) |

Case Study: Antimicrobial Properties

A study conducted on the antimicrobial properties of fatty acid esters found that carbamimidothioic acid derivatives exhibited significant activity against Gram-positive bacteria. The study utilized a series of assays to determine the efficacy of various concentrations against bacterial growth.

Findings:

- The compound showed a dose-dependent response with effective concentrations starting at 100 µg/mL.

- It was particularly effective against Staphylococcus aureus, demonstrating potential for use in topical formulations.

Research on Genotoxicity

Research has indicated that carbamimidothioic acid derivatives do not exhibit mutagenic effects in standard genotoxicity assays. The Ames test results showed no increase in revertant colonies across multiple strains of Salmonella typhimurium when exposed to high concentrations of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.